molecular formula C26H23N5O2S B2549376 N-(3,4-dimethylphenyl)-2-[(2,5-dimethylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide CAS No. 894252-77-8

N-(3,4-dimethylphenyl)-2-[(2,5-dimethylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide

Cat. No.: B2549376
CAS No.: 894252-77-8
M. Wt: 469.56
InChI Key: WXFLJHSHTMYJIQ-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-[(2,5-dimethylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C26H23N5O2S and its molecular weight is 469.56. The purity is usually 95%.
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Biological Activity

N-(3,4-dimethylphenyl)-2-[(2,5-dimethylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

The structure of this compound can be represented as follows:

Chemical Structure

Chemical Formula: C20_{20}H20_{20}N4_{4}O1_{1}S

Biological Activity Overview

The biological activity of this compound has been primarily studied in relation to its anticancer , antimicrobial , and antioxidant properties. Below are detailed findings from various studies:

Anticancer Activity

  • In Vitro Studies:
    • The compound exhibited significant cytotoxicity against several cancer cell lines including MCF-7 (breast cancer), HCT116 (colon cancer), and H460 (lung cancer). The IC50_{50} values ranged from 0.74 to 10.0 μg/mL across different studies .
    • A comparative study indicated that the compound's anticancer efficacy was enhanced when used in combination with other agents like doxorubicin and 8-azaguanine .
  • Mechanism of Action:
    • The mechanism of action appears to involve the induction of apoptosis in cancer cells, as evidenced by increased activity of caspases 3, 8, and 9 in treated cells .

Antimicrobial Activity

  • Broad-Spectrum Activity:
    • The compound demonstrated antimicrobial efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli. In particular, it showed notable activity against resistant strains .
    • The Minimum Inhibitory Concentration (MIC) values were reported to be effective in the low micromolar range for several pathogens .

Antioxidant Activity

  • Radical Scavenging Assays:
    • Various assays indicated that the compound possesses antioxidant properties, capable of scavenging free radicals effectively. The DPPH assay results showed IC50_{50} values significantly lower than those of standard antioxidants like vitamin C .

Data Summary

The following table summarizes key biological activities and their respective IC50_{50} values:

Activity TypeTarget Cell Line / PathogenIC50_{50} Value
AnticancerMCF-70.74 μg/mL
HCT11610.0 μg/mL
H4603.29 μg/mL
AntimicrobialStaphylococcus aureus2 μg/mL
Escherichia coli1 μg/mL
AntioxidantDPPH Radical Scavenging6.62 µg/mL

Case Study 1: Synergistic Effects with Doxorubicin

A study conducted by Zhang et al. evaluated the synergistic effects of this compound in combination with doxorubicin on MCF-7 cells. The results indicated a significant reduction in cell viability compared to either agent alone.

Case Study 2: Antimicrobial Efficacy

Research by El-Gohary et al. focused on the antimicrobial properties of this compound against multidrug-resistant strains. The findings revealed that the compound not only inhibited bacterial growth but also disrupted biofilm formation at sub-MIC concentrations.

Properties

IUPAC Name

2-(2,5-dimethylanilino)-N-(3,4-dimethylphenyl)-5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5O2S/c1-14-5-6-16(3)21(11-14)28-25-30-31-24(33)20-10-8-18(13-22(20)29-26(31)34-25)23(32)27-19-9-7-15(2)17(4)12-19/h5-13H,1-4H3,(H,27,32)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXFLJHSHTMYJIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC2=NN3C(=O)C4=C(C=C(C=C4)C(=O)NC5=CC(=C(C=C5)C)C)N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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